N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride
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Overview
Description
N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H18ClFN4O and its molecular weight is 336.79 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of N-(4-fluorophenyl)-4-methyl-2-(pyrrolidin-2-yl)pyrimidine-5-carboxamide hydrochloride are kinases, specifically SYK (Spleen Tyrosine Kinase), LRRK2 (Leucine-rich repeat kinase 2), and MYLK (Myosin light chain kinase) or mutants thereof . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets by inhibiting the activity of these kinases . This inhibition results in the disruption of the kinases’ normal function, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of SYK, LRRK2, and MYLK by this compound affects various biochemical pathways. For instance, the inhibition of SYK can disrupt the B-cell receptor signaling pathway, while the inhibition of LRRK2 can affect pathways related to Parkinson’s disease . The exact downstream effects depend on the specific kinase being inhibited and the cellular context.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its target kinases. By inhibiting these kinases, the compound can disrupt their associated cellular processes, potentially leading to therapeutic effects .
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-methyl-2-pyrrolidin-2-ylpyrimidine-5-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O.ClH/c1-10-13(9-19-15(20-10)14-3-2-8-18-14)16(22)21-12-6-4-11(17)5-7-12;/h4-7,9,14,18H,2-3,8H2,1H3,(H,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNAYCRMJMBYQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=C(C=C2)F)C3CCCN3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.